molecular formula C10H10BrN3 B1489178 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine CAS No. 1500676-94-7

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

Cat. No. B1489178
CAS RN: 1500676-94-7
M. Wt: 252.11 g/mol
InChI Key: HUFYEWDSMTXLEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles in good yields .


Molecular Structure Analysis

The molecular structure of “2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine” has been optimized using DFT and HF methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .


Chemical Reactions Analysis

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Medicinal Chemistry: Drug Discovery

The pyrazole moiety, which is part of the compound , is widely recognized for its significance in medicinal chemistry. Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals due to their structural versatility and biological relevance . The bromo and pyridine groups in “2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine” can be further functionalized to create novel compounds with potential pharmacological activities.

Agrochemistry: Pesticide Development

In agrochemistry, pyrazole derivatives are explored for their potential use as pesticides. The structural elements of the compound can be tailored to interact with specific biological targets in pests, offering a pathway to develop new, more effective agrochemicals .

Coordination Chemistry: Ligand Synthesis

The compound’s pyridine and pyrazole groups can act as coordination sites for metal ions, making it a valuable ligand in coordination chemistry. This can lead to the creation of complex structures with metals, which are useful in catalysis and materials science .

Organometallic Chemistry: Catalyst Design

“2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine” can serve as a precursor for the synthesis of organometallic complexes. These complexes are crucial in catalysis, including processes like hydrogenation and carbon-carbon bond formation, which are fundamental in chemical manufacturing .

Fluorescence Studies: Probe Development

Pyrazole derivatives exhibit fluorescence properties that can be harnessed in scientific research. The compound can be used to develop fluorescent probes for biological and chemical analyses, aiding in the detection and quantification of various substances .

Pharmaceutical Applications: Therapeutic Agents

The structural framework of pyrazoles allows for the development of a wide range of therapeutic agents. With appropriate functionalization, “2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine” could lead to the discovery of new drugs with antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory properties .

properties

IUPAC Name

2-(4-bromo-1,5-dimethylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-7-9(11)10(13-14(7)2)8-5-3-4-6-12-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFYEWDSMTXLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C2=CC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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